Macrocyclic Ring Distortion vs. Native Symmetry
X-ray crystallographic analysis reveals that mono(3-amino-3-deoxy)-α-cyclodextrin adopts an elliptically distorted macrocyclic ring conformation, in contrast to the relatively symmetric, undistorted ring of native α-cyclodextrin [1]. Within the modified residue, the altrosamine unit assumes a skew ³,⁰B boat conformation rather than the typical ⁴C₁ chair conformation observed for glucopyranose residues in native cyclodextrins [1]. This distortion is corroborated by NMR studies showing that 3A-amino-3A-deoxy-(2AS,3AS)-α-cyclodextrin (3α) exhibits six distinct anomeric proton resonances due to broken C₆ symmetry, whereas native α-cyclodextrin displays only a single set of resonances [2].
| Evidence Dimension | Macrocyclic ring symmetry and residue conformation |
|---|---|
| Target Compound Data | Elliptically distorted macrocyclic ring; altrosamine residue in skew ³,⁰B boat conformation; six distinct anomeric proton resonances (C₆ symmetry broken) [1][2] |
| Comparator Or Baseline | Native α-cyclodextrin: symmetric macrocyclic ring; all glucopyranose residues in ⁴C₁ chair conformation; single set of NMR resonances (C₆ symmetry preserved) [2] |
| Quantified Difference | Qualitative structural distinction: distorted vs. symmetric cavity; broken vs. intact C₆ symmetry |
| Conditions | X-ray crystallography of mono(3-amino-3-deoxy)-α-cyclodextrin 5.5 hydrate; ¹H NMR at 500 MHz in D₂O at 30 °C, 17 mM |
Why This Matters
The elliptically distorted cavity alters the size, shape, and accessibility of the hydrophobic binding site, directly impacting the selectivity and binding affinity for guest molecules compared to native α-cyclodextrin.
- [1] Harata K, Nagano Y, Ikeda H, Ikeda T, Ueno A, Toda F. Crystal structure of mono(3-amino-3-deoxy)-α-cyclodextrin 5.5 hydrate. Evidence for the 3,0B boat conformation of the altrosamine residue. Chem Commun. 1996;(20):2347-2348. View Source
- [2] Takahashi K, Andou K, Fujiwara S. Characterization and structural determination of 3A-amino-3A-deoxy-(2AS, 3AS)-cyclodextrins by NMR spectroscopy. Polym J. 2012;44:850-854. View Source
